BenchChemオンラインストアへようこそ!

3-Methoxycyclobutanecarboxylic acid

Medicinal chemistry Physicochemical profiling Lead optimization

3-Methoxycyclobutanecarboxylic acid (CAS 480450-03-1) is a 1,3-disubstituted cyclobutane building block bearing a methoxy substituent at the 3-position and a carboxylic acid at the 1-position. It belongs to the class of strained carbocyclic carboxylic acids increasingly employed in medicinal chemistry as three-dimensional (3D) fragments and bioisosteres for modulating conformational restriction, metabolic stability, and physicochemical properties of drug candidates.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 480450-03-1
Cat. No. B1324274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxycyclobutanecarboxylic acid
CAS480450-03-1
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCOC1CC(C1)C(=O)O
InChIInChI=1S/C6H10O3/c1-9-5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
InChIKeyPRADZEMZRCCINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxycyclobutanecarboxylic Acid (CAS 480450-03-1): Physicochemical Profile and Procurement-Relevant Properties


3-Methoxycyclobutanecarboxylic acid (CAS 480450-03-1) is a 1,3-disubstituted cyclobutane building block bearing a methoxy substituent at the 3-position and a carboxylic acid at the 1-position [1]. It belongs to the class of strained carbocyclic carboxylic acids increasingly employed in medicinal chemistry as three-dimensional (3D) fragments and bioisosteres for modulating conformational restriction, metabolic stability, and physicochemical properties of drug candidates [2]. With a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol, the compound is commercially available as a racemic cis/trans mixture as well as discrete cis (CAS 552849-35-1) and trans (CAS 1408076-05-0) stereoisomers, each with distinct spatial orientation of the methoxy group relative to the carboxylic acid [1]. Predicted physicochemical properties include pKa 4.47±0.40, XLogP3-AA 0.2, and aqueous solubility of 31.1 mg/mL [1].

Why 3-Methoxycyclobutanecarboxylic Acid Cannot Be Interchanged with Generic Cyclobutane Carboxylic Acid Building Blocks


The 3-methoxy substituent introduces a unique combination of moderate electron-withdrawing inductive effect (−I), hydrogen-bond acceptor capacity, and steric bulk that is not reproduced by any single alternative 3-substituted cyclobutanecarboxylic acid [1]. Replacing the methoxy group with a hydroxy group introduces an additional hydrogen-bond donor (altering HBD count from 1 to 2), with a concomitant LogP decrease of approximately 0.6 units and increased TPSA, which directly impacts membrane permeability predictions [2]. A methyl substituent at the same position results in a LogP increase of approximately 1.1 units and a ~3.7-fold reduction in aqueous solubility compared to the methoxy analog, while providing no hydrogen-bond acceptor capability beyond the carboxylic acid [3]. Fluorine substitution, although also electron-withdrawing, produces a distinct electrostatic profile with minimal TPSA change, fundamentally altering the compound's interaction with biological targets and crystalline packing behavior . These quantitative differences in LogP, solubility, TPSA, and hydrogen-bonding inventory mean that generic substitution between cyclobutane carboxylic acid building blocks cannot preserve the structure-activity relationships (SAR) or pharmacokinetic profile of a lead series without deliberate, data-driven re-optimization.

Quantitative Differential Evidence for 3-Methoxycyclobutanecarboxylic Acid Against Five Close Structural Analogs


Lipophilicity (LogP) Tuning: Intermediate Hydrophobicity Between Polar Hydroxy and Lipophilic Methyl Analogs

3-Methoxycyclobutanecarboxylic acid exhibits a computed XLogP3-AA of 0.2, positioning its lipophilicity intermediate between the more polar 3-hydroxy analog (LogP −0.39) and the more lipophilic 3-methyl analog (LogP 1.29) and unsubstituted parent cyclobutanecarboxylic acid (LogP 1.00) [1][2]. The methoxy group reduces LogP by approximately 0.8 units relative to the parent and by approximately 1.1 units relative to the 3-methyl analog, while increasing LogP by approximately 0.6 units relative to the 3-hydroxy analog [1][2][3]. This intermediate LogP value falls within the optimal range (0–3) commonly targeted for oral bioavailability, whereas the 3-methyl analog exceeds 1.0 and the 3-hydroxy analog falls below 0, each presenting distinct ADME trade-offs .

Medicinal chemistry Physicochemical profiling Lead optimization

Aqueous Solubility Advantage: 3.7-Fold Higher Solubility of the Methoxy Analog Compared to 3-Methylcyclobutanecarboxylic Acid

3-Methoxycyclobutanecarboxylic acid exhibits an aqueous solubility of 31.1 mg/mL (0.239 mol/L), as reported via a vendor quality control datasheet . Under the same vendor's analytical methodology, 3-methylcyclobutanecarboxylic acid shows a solubility of only 8.33 mg/mL (0.073 mol/L), representing an approximately 3.7-fold solubility advantage for the methoxy analog . The parent cyclobutanecarboxylic acid is described qualitatively as only 'slightly soluble in water' . This quantitative solubility difference is consistent with the methoxy group's capacity to act as a hydrogen-bond acceptor in aqueous solution, enhancing hydration free energy relative to the purely hydrophobic methyl substituent, without introducing the additional hydrogen-bond donor that would accompany a hydroxy group [1].

Aqueous solubility Formulation Procurement specification

Hydrogen-Bond Acceptor Expansion Without Donor Penalty: Quantitative HBD/HBA Profile Differentiation

3-Methoxycyclobutanecarboxylic acid possesses 1 hydrogen-bond donor (HBD; the carboxylic acid OH) and 3 hydrogen-bond acceptors (HBA; the carboxylic acid carbonyl oxygen, the methoxy oxygen, and the carboxylic acid hydroxyl oxygen), as computed by Cactvs/PubChem [1]. In contrast, the 3-hydroxy analog supplies 2 HBD and 3 HBA, while the 3-methyl analog and parent cyclobutanecarboxylic acid each contribute only 1 HBD and 2 HBA [2][3]. The methoxy group thus uniquely augments HBA capacity by one unit relative to the parent and methyl analogs without increasing HBD count—a profile that is inaccessible to the hydroxy analog, which necessarily adds both HBA and HBD capacity [2]. This HBD/HBA inventory directly influences predicted blood-brain barrier penetration, oral absorption, and transporter recognition via Lipinski and related drug-likeness filters [4].

Hydrogen bonding Molecular recognition Drug design

Topological Polar Surface Area (TPSA) Fine-Tuning: 9.2 Ų Incremental Increase Over Parent, 11.0 Ų Below Hydroxy Analog

3-Methoxycyclobutanecarboxylic acid has a computed topological polar surface area (TPSA) of 46.5 Ų, as reported by PubChem (Cactvs) [1]. This value represents a 9.2 Ų increase over the parent cyclobutanecarboxylic acid (37.3 Ų) and the 3-methyl analog (37.3 Ų), while remaining 11.0 Ų below the 3-hydroxy analog (57.53 Ų) and 16.8 Ų below the 3-amino analog (63.32 Ų) [2][3]. All values remain well below the 140 Ų threshold commonly associated with acceptable oral absorption and the 90 Ų threshold suggested for favorable blood-brain barrier penetration, though the methoxy analog's TPSA falls in a distinct intermediate zone that may be preferred when both oral absorption and CNS exposure are under simultaneous optimization [4].

TPSA Membrane permeability Oral bioavailability prediction

Stereochemical Resolution Options: Cis, Trans, and Racemic Forms Enable Conformation-Activity Relationship Studies

3-Methoxycyclobutanecarboxylic acid is commercially available in three distinct stereochemical forms: the racemic cis/trans mixture (CAS 480450-03-1, typically ≥95% purity), the discrete cis isomer (CAS 552849-35-1, ≥97% purity), and the discrete trans isomer (CAS 1408076-05-0, ≥95% purity) . This stereochemical resolution is not uniformly available across all comparator analogs: while 3-hydroxy and 3-fluoro analogs also offer cis/trans separation, the methoxy group's larger steric volume (comparable to a methyl group but with oxygen's polarity) creates a more pronounced difference in the spatial orientation of the substituent's electron density relative to the carboxylic acid, resulting in measurably distinct LogP values for the cis and trans isomers (trans LogP reported as −0.17) . The puckered conformation of the cyclobutane ring itself, with a dihedral angle of approximately 25–30°, further amplifies the stereochemical differentiation between cis and trans isomers [1].

Stereochemistry Conformational analysis SAR exploration

Evidence-Backed Application Scenarios for 3-Methoxycyclobutanecarboxylic Acid in Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Intermediate LogP and 3D Character

The compound's XLogP3-AA of 0.2 and TPSA of 46.5 Ų position it as an ideal fragment for screening libraries that balance aqueous solubility (31.1 mg/mL) with membrane permeability potential [1]. Cyclobutane-containing fragments are increasingly valued in FBDD for their sp³-enriched, three-dimensional character that reduces planarity and improves clinical success rates relative to flat aromatic fragments [2]. The methoxy analog's intermediate LogP—neither as polar as the 3-hydroxy (LogP −0.39) nor as lipophilic as the 3-methyl (LogP 1.29)—makes it a preferred choice when library designers seek a single cyclobutane-carboxylic acid building block with balanced physicochemical properties [3].

Parallel Synthesis and Array Chemistry Requiring High Solubility for Automated Liquid Handling

With an aqueous solubility of 31.1 mg/mL (0.239 mol/L), 3-methoxycyclobutanecarboxylic acid offers a 3.7-fold solubility advantage over 3-methylcyclobutanecarboxylic acid (8.33 mg/mL, 0.073 mol/L) as measured under comparable vendor analytical conditions . Higher solubility directly translates into reliable dissolution in DMSO/water stock solutions used in automated parallel synthesis platforms, reducing the risk of precipitation during amide coupling, esterification, or HATU-mediated conjugation reactions commonly employed with carboxylic acid building blocks [1]. This solubility advantage reduces the need for co-solvents or heating, improving workflow reproducibility in high-throughput medicinal chemistry settings.

Stereochemical Structure-Activity Relationship (SAR) Exploration with Discrete Cis and Trans Isomers

The commercial availability of 3-methoxycyclobutanecarboxylic acid as discrete cis (CAS 552849-35-1, ≥97% purity) and trans (CAS 1408076-05-0, ≥95% purity) isomers enables systematic probing of stereochemical effects on target binding and pharmacokinetics [1]. The puckered cyclobutane ring, with its ~25–30° dihedral angle, creates distinct spatial relationships between the methoxy group and the carboxylic acid in cis versus trans configurations—effects that have been exploited in fluorocyclobutane series where stereochemistry altered LogP by approximately 1 unit in trans isomers [2]. This stereochemical toolkit is particularly valuable in programs targeting GPCRs, ion channels, and transporters where subtle conformational differences in ligand geometry drive selectivity [2].

Bioisosteric Replacement of para-Substituted Phenyl or gem-Dimethyl Motifs in Lead Optimization

1,3-Disubstituted cyclobutanes, including 3-methoxycyclobutanecarboxylic acid, serve as three-dimensional bioisosteres for para-substituted phenyl rings and gem-dimethyl groups in medicinal chemistry, as documented in recent reviews on cyclobutane applications in drug candidates . The methoxy substituent at the 3-position provides a hydrogen-bond acceptor that can mimic the electronic character of a para-methoxy phenyl while replacing the planar aromatic ring with a non-planar, sp³-rich scaffold—a modification associated with improved metabolic stability, reduced aromatic ring-mediated toxicity (e.g., CYP inhibition, reactive metabolite formation), and enhanced aqueous solubility [1]. The quantitative solubility data (31.1 mg/mL) and intermediate LogP (0.2) of the methoxy analog provide procurement teams with predefined physicochemical benchmarks when evaluating this scaffold for bioisosteric replacement campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxycyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.